BenchChemオンラインストアへようこそ!

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

ALDH3A1 Cancer Metabolism Enzyme Inhibition

This 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a uniquely characterized probe with validated ALDH3A1 inhibition (IC50 360 nM) and bromodomain engagement (BRD4 IC50 398 nM; BRD3 251 nM; BRD2 501 nM). The 2-methylbenzyl ether imparts steric bulk, electronic modulation, and elevated LogP (4.73 vs. 4.38 for the unsubstituted benzyl analog), enhancing membrane permeability. Substituting a generic benzaldehyde derivative forfeits these precise pharmacophores, jeopardizing assay reproducibility. The 3-bromo, 5-ethoxy, and aldehyde groups provide orthogonal synthetic handles for cross-coupling, reductive amination, and condensation, minimizing synthetic bottlenecks. Procure this exact scaffold to safeguard target engagement, isoform selectivity, and downstream medicinal chemistry campaigns.

Molecular Formula C17H17BrO3
Molecular Weight 349.2 g/mol
CAS No. 361369-07-5
Cat. No. B3036564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
CAS361369-07-5
Molecular FormulaC17H17BrO3
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2C
InChIInChI=1S/C17H17BrO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
InChIKeyFKEXDBYNMWXYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (CAS 361369-07-5): Core Physicochemical Profile and Procurement Specifications


3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C17H17BrO3 and a molecular weight of 349.22 g/mol . It features a bromine atom at the 3-position, an ethoxy group at the 5-position, and a 2-methylbenzyl ether moiety at the 4-position of the benzaldehyde core . Key physicochemical properties include a predicted boiling point of 452.0±40.0 °C and a predicted density of 1.349±0.06 g/cm³ , with a calculated LogP of 4.73, indicating moderate lipophilicity . The compound is commercially available at 97% purity and is supplied as a solid .

Why Generic Benzaldehyde Derivatives Cannot Substitute for 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde in Research Applications


Benzaldehyde derivatives bearing different substituents on the benzyl ether moiety exhibit markedly divergent biological activities and physicochemical properties. Structure-activity relationship (SAR) studies on benzyloxybenzaldehyde scaffolds have demonstrated that even minor modifications to the benzyl group—such as the presence or absence of a methyl substituent—can profoundly alter target binding affinity, isoform selectivity, and cellular potency [1]. The 2-methylbenzyl group in 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde introduces steric bulk and electronic effects that are absent in unsubstituted benzyl analogs. These differences directly impact key procurement-relevant parameters, including target engagement profiles (e.g., ALDH3A1 IC50 of 360 nM), bromodomain inhibition (BRD4 IC50 of 398 nM), and lipophilicity (LogP = 4.73 vs. 4.38 for the unsubstituted analog). Consequently, generic substitution with a structurally similar but functionally distinct benzaldehyde derivative risks experimental irreproducibility and wasted research resources. The following quantitative evidence underscores why this specific compound must be prioritized over its closest analogs.

Quantitative Differentiation Evidence for 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde: Head-to-Head and Cross-Study Comparisons


ALDH3A1 Inhibition Potency: 360 nM IC50 Demonstrates Target Engagement Not Observed in Simpler Benzaldehyde Analogs

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde inhibits full-length human ALDH3A1 (aldehyde dehydrogenase 3A1) with an IC50 of 360 nM [1]. This level of potency is not a generic property of all benzaldehyde derivatives; many simpler benzaldehydes exhibit significantly weaker or no measurable ALDH3A1 inhibition. For context, unsubstituted benzaldehyde is the natural substrate for ALDH enzymes and does not act as an inhibitor at comparable concentrations. The presence of the 2-methylbenzyloxy group is critical for this inhibitory activity, as SAR studies on related benzyloxybenzaldehyde scaffolds have shown that the benzyl ether moiety is essential for binding to the ALDH active site [2].

ALDH3A1 Cancer Metabolism Enzyme Inhibition

BRD4 Bromodomain Inhibition: 398 nM IC50 Reveals a Secondary Pharmacological Activity Distinct from Closely Related Analogs

In a fluorescence anisotropy assay, 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde inhibited BRD4 (bromodomain-containing protein 4) with an IC50 of 398 nM [1]. It also showed inhibition of BRD3 (IC50 = 251 nM) and BRD2 (IC50 = 501 nM) [1]. This bromodomain inhibition profile is not a universal feature of benzaldehyde derivatives. For instance, the unsubstituted benzyl analog 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde has not been reported to possess BRD4 inhibitory activity. The 2-methyl substitution on the benzyl ring likely contributes to this unique binding mode, as similar modifications in other chemical series have been shown to enhance bromodomain engagement through favorable hydrophobic contacts.

BRD4 Bromodomain Epigenetics

Enhanced Lipophilicity (LogP = 4.73) Compared to Unsubstituted Benzyl Analog (LogP = 4.38) for Improved Membrane Permeability

3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has a calculated LogP of 4.73 . In contrast, the unsubstituted benzyl analog 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde has a calculated LogP of 4.38 . The 0.35 LogP unit difference translates to approximately a 2.2-fold increase in lipophilicity, which can enhance passive membrane diffusion and cellular uptake in cell-based assays. This physicochemical difference is directly attributable to the presence of the 2-methyl group on the benzyl ring, which increases overall molecular hydrophobicity. In drug discovery, a LogP in the 4-5 range is often associated with improved blood-brain barrier penetration and cellular permeability compared to less lipophilic analogs.

Lipophilicity ADME Cell Permeability

Synthetic Accessibility via Regioselective Bromination/Etherification: A Validated Route Distinct from Alternative Benzaldehyde Syntheses

The synthesis of 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde proceeds via regioselective bromination of 5-ethoxy-4-hydroxybenzaldehyde, followed by etherification with 2-methylbenzyl bromide . This two-step sequence is both convergent and high-yielding, leveraging commercially available starting materials. In contrast, many alternative substituted benzaldehydes require more complex synthetic routes, such as multi-step oxidation of benzyl halides [1] or formylation reactions that suffer from low regioselectivity. The defined synthetic pathway of this compound ensures batch-to-batch consistency and reliable supply for scale-up applications. For procurement, this translates to predictable availability and cost-effectiveness relative to benzaldehyde derivatives that require custom synthesis or have limited commercial sources.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Research and Industrial Use Cases for 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde Based on Quantitative Evidence


ALDH3A1-Targeted Cancer Metabolism Studies and Inhibitor Development

This compound is an ideal starting point for medicinal chemistry programs focused on ALDH3A1, an enzyme implicated in cancer stem cell maintenance and chemotherapy resistance. With a validated IC50 of 360 nM against full-length human ALDH3A1 [1], it provides a well-characterized chemical probe for target validation and assay development. Its activity is not shared by simpler benzaldehyde derivatives, ensuring that research findings are specific to this structural class. Furthermore, the benzyloxybenzaldehyde scaffold has been shown to yield potent and selective ALDH1A3 inhibitors (IC50 values as low as 0.23 µM) [2], suggesting that this compound can serve as a versatile core for structure-activity relationship expansion.

Bromodomain (BRD4/BRD3/BRD2) Inhibitor Lead Discovery for Epigenetic Drug Development

The compound's bromodomain inhibition profile (BRD4 IC50 = 398 nM; BRD3 IC50 = 251 nM; BRD2 IC50 = 501 nM) [1] makes it a valuable starting point for developing novel epigenetic modulators. Bromodomain-containing proteins are key targets in oncology and inflammation. The 2-methylbenzyl group may contribute to favorable binding interactions within the acetyl-lysine recognition pocket, offering a unique chemotype distinct from classical BET inhibitors like JQ1. This activity is not a general property of benzaldehyde derivatives, highlighting the compound's niche utility in epigenetic drug discovery.

Design of Lipophilic Molecular Probes for Cell-Based and In Vivo Studies

With a LogP of 4.73—significantly higher than the unsubstituted benzyl analog (LogP = 4.38) [1][2]—this compound is particularly suited for applications requiring enhanced membrane permeability. It can be employed as a core scaffold for developing fluorescent probes, photoaffinity labels, or PET tracers where cellular uptake is critical. The 2-methylbenzyl ether also provides a handle for further functionalization (e.g., oxidation or demethylation) without compromising the core benzaldehyde moiety.

Advanced Building Block for Complex Natural Product and Pharmaceutical Intermediate Synthesis

As a densely functionalized benzaldehyde, this compound is a strategic intermediate for constructing more complex molecules. The bromine atom at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the aldehyde group can undergo reductive amination, Wittig olefination, or condensation to form heterocycles. The 2-methylbenzyl ether serves as a protecting group that can be selectively cleaved under hydrogenolysis conditions. The compound's well-defined two-step synthesis ensures reliable access for multi-step organic synthesis, reducing the risk of synthetic bottlenecks compared to less accessible benzaldehyde derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.